molecular formula C17H18F2N2O5S B11124489 N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide

N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide

Cat. No.: B11124489
M. Wt: 400.4 g/mol
InChI Key: MAKJDBMSGOYJCT-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide is a complex organic compound characterized by the presence of fluorine atoms, a sulfonyl group, and an alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide typically involves multi-step organic reactions. One common method includes the initial formation of the sulfonyl chloride derivative from 3,4-dimethoxybenzenesulfonyl chloride, followed by its reaction with 2,6-difluoroaniline to form the sulfonamide intermediate. This intermediate is then coupled with alaninamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the sulfonyl group can enhance binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function through allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine atoms and a sulfonyl group can enhance its stability and binding properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H18F2N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C17H18F2N2O5S/c1-10(17(22)20-16-12(18)5-4-6-13(16)19)21-27(23,24)11-7-8-14(25-2)15(9-11)26-3/h4-10,21H,1-3H3,(H,20,22)

InChI Key

MAKJDBMSGOYJCT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC=C1F)F)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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